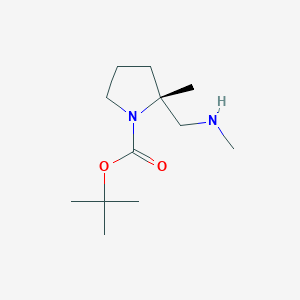

(2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine

Übersicht

Beschreibung

(2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine, also known as Boc-Pyrrolidine-2-Methyl-2-(Methylaminomethyl), is a chiral amino acid derivative that is used in a variety of applications in synthetic chemistry. It is a valuable building block for peptide synthesis, and has been used in the preparation of a number of pharmaceuticals and biotechnological products such as antibodies and enzymes. Boc-Pyrrolidine-2-Methyl-2-(Methylaminomethyl) is also used in the synthesis of peptide analogues and peptidomimetics.

Wissenschaftliche Forschungsanwendungen

Configurational Stability in Organic Synthesis

- Application : (2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine and its derivatives are used in organic synthesis, particularly in the study of configurational stability. Elworthy and Meyers (1994) explored the stability of α-lithio pyrrolidine derivatives in the context of generating high enantiomeric purity compounds, which is vital for synthesizing chiral molecules (Elworthy & Meyers, 1994).

Asymmetric Synthesis

- Application : This compound plays a significant role in asymmetric synthesis. Harrison and O'Brien (2001) reported on the asymmetric synthesis of N-substituted pyrrolidines, a process essential for producing optically active compounds (Harrison & O'Brien, 2001).

Enantioselective Catalysis

- Application : The compound is used in enantioselective catalysis, as demonstrated by Wu, Lee, and Beak (1996), who achieved highly enantioselective syntheses of Boc-pyrrolidines. This is crucial in the pharmaceutical industry for creating stereochemically pure compounds (Wu, Lee, & Beak, 1996).

Palladium-Catalyzed Reactions

- Application : Campos et al. (2006) utilized N-Boc-pyrrolidine in palladium-catalyzed α-arylation, a method important in the synthesis of complex organic molecules, including pharmaceuticals (Campos et al., 2006).

Synthesis of Pharmaceutical Compounds

- Application : The compound is integral in synthesizing a variety of pharmaceutical compounds. For instance, Chea and Clive (2015) described its use in the synthesis of (+)-Ipalbidine via radical cyclization, illustrating its application in creating complex molecular architectures found in drugs (Chea & Clive, 2015).

Lithiation-Substitution Reactions

- Application : Sheikh et al. (2012) studied the lithiation-substitution of N-Boc-2-phenylpyrrolidine, which is critical in generating compounds with quaternary stereocenters, often found in bioactive molecules (Sheikh et al., 2012).

Peptide Chemistry

- Application : Doerr and Lubell (2012) synthesized protected enantiopure 2-pyrrolylalanine using (2S)-N-(Boc)-N'-(Phenylsulfonyl)-, a derivative of N-Boc-pyrrolidine. This is significant in peptide chemistry, allowing for the creation of new peptide-based compounds (Doerr & Lubell, 2012).

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as ketamine and its metabolite (2r,6r)-hydroxynorketamine (hnk), have been shown to interact with n-methyl-d-aspartate (nmda) receptors . These receptors play a crucial role in neural signaling, particularly in learning and memory.

Mode of Action

For instance, ketamine and its metabolite (2R,6R)-HNK have been shown to reduce glutamate release, which could be blocked by AMPA receptor antagonism . This suggests that the compound might interact with its targets, leading to changes in neurotransmitter release.

Biochemical Pathways

Related compounds like ketamine and (2r,6r)-hnk have been associated with the mammalian target of rapamycin (mtor) pathway . This pathway controls various neuronal functions, particularly through cap-dependent initiation of mRNA translation.

Pharmacokinetics

Studies on similar compounds like ketamine and (2r,6r)-hnk have shown that these compounds can be administered intravenously and have dose-dependent effects .

Result of Action

Related compounds like ketamine and (2r,6r)-hnk have been shown to have effects on memory function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. DNA methylation, a key epigenetic mechanism, can be influenced by environmental factors and can shape gene expression and subsequent health outcomes . .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-methyl-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-12(14,4)9-13-5/h13H,6-9H2,1-5H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLLWEDMAQXEEC-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1C(=O)OC(C)(C)C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901117417 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-methyl-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901117417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1407997-83-4 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-methyl-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407997-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-methyl-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901117417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

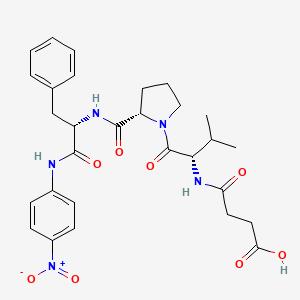

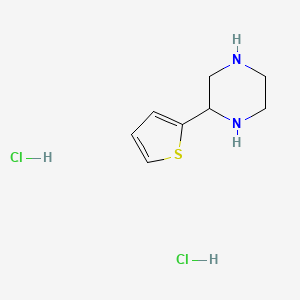

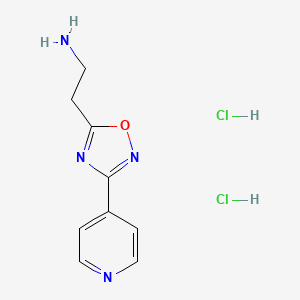

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)

![[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride](/img/structure/B1404912.png)

![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)